

# Application Notes and Protocols: HibTITER

## Immunogenicity in Infants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *HibTITER*

Cat. No.: *B1179839*

[Get Quote](#)

These application notes provide a comprehensive overview of the immunogenicity of the Haemophilus influenzae type b (Hib) conjugate vaccine, **HibTITER** (PRP-OMPC), in infants. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

## Introduction

Invasive diseases caused by Haemophilus influenzae type b (Hib), such as meningitis and epiglottitis, were a leading cause of morbidity and mortality in young children prior to the introduction of effective vaccines.<sup>[1][2]</sup> The Hib vaccine is designed to elicit a protective immune response against the Hib bacterium.<sup>[1]</sup> The vaccine is created by conjugating the polyribosylribitol phosphate (PRP) polysaccharide from the bacterial capsule to a protein carrier.<sup>[1][3][4]</sup> This conjugation process enhances the immunogenicity of the polysaccharide, particularly in infants whose immune systems respond poorly to polysaccharide antigens alone.<sup>[4][5]</sup>

**HibTITER**, also known as PRP-OMPC, is a Hib conjugate vaccine that utilizes the outer membrane protein complex (OMPC) of *Neisseria meningitidis* as the carrier protein.<sup>[6][7]</sup> This specific formulation has demonstrated robust immunogenicity, even after the first dose in young infants.<sup>[6][7][8]</sup> More than 95% of infants develop protective antibody levels after a primary series of 2 or 3 doses.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the immunogenicity data from various clinical studies of Hib conjugate vaccines in infants. The primary measure of immunogenicity is the geometric mean concentration (GMC) or geometric mean titer (GMT) of anti-PRP antibodies and the percentage of infants achieving seroprotective antibody levels, typically defined as  $\geq 0.15 \mu\text{g/mL}$  for short-term and  $\geq 1.0 \mu\text{g/mL}$  for long-term protection.[9][10]

Table 1: Comparison of Anti-PRP Antibody Responses to Different Hib Conjugate Vaccines in Infants

| Vaccine Type                    | Doses  | Age at Vaccination | Geometric Mean Antibody Concentration ( $\mu\text{g/mL}$ ) | Percentage of Infants with Antibody Titer $\geq 1.0 \mu\text{g/mL}$              | Reference |
|---------------------------------|--------|--------------------|------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| PRP-OMPC                        | 1      | 2 months           | 0.41                                                       | 75.7% ( $\geq 0.15 \mu\text{g/mL}$ )                                             | [7]       |
| PRP-OMPC                        | 2      | 2, 4 months        | -                                                          | 74% ( $\leq 1000\text{g}$ birth weight),<br>83% ( $> 1000\text{g}$ birth weight) | [9]       |
| PRP-OMPC                        | 3      | 2, 4, 6 months     | -                                                          | 96%                                                                              | [5]       |
| PRP-T                           | 3      | 2, 4, 6 months     | -                                                          | 88-97%                                                                           | [6]       |
| HbOC                            | 3      | 2, 4, 6 months     | 6.3                                                        | 88-97%                                                                           | [6]       |
| PRP-OMPC<br>vs PRP-T vs<br>HbOC | 1 or 2 | 2, 4 months        | PRP-OMPC<br>$>$ PRP-T and<br>HbOC ( $p < 0.001$ )          | -                                                                                | [6]       |
| PRP-OMPC<br>vs PRP-T vs<br>HbOC | 3      | 2, 4, 6 months     | No significant difference                                  | 88-97%                                                                           | [6]       |

Table 2: Immunogenicity of **HibTITER** (PRP-OMPC) in Combination Vaccines

| Vaccine Combination         | Age at Vaccination | Post-Primary Series Anti-PRP GMC (µg/mL) | Pre-Booster Anti-PRP GMC (µg/mL) | Reference |
|-----------------------------|--------------------|------------------------------------------|----------------------------------|-----------|
| DTaP5-IPV-Hib (PRP-OMPC)    | 2, 3, 4 months     | 11.3                                     | 1.9                              | [7][11]   |
| DTaP3-IPV-Hib               | 2, 3, 4 months     | 0.5                                      | 0.2                              | [7][11]   |
| TETRAMUNE (DTP + HibTITER)  | 2, 4, 6 months     | All seropositive                         | -                                | [12]      |
| DTP and HibTITER (separate) | 2, 4, 6 months     | All seropositive                         | -                                | [12]      |

Table 3: Booster Response to Hib Conjugate Vaccines in Infants Primed with PRP-OMPC

| Primary Series (2, 4 months) | Booster Vaccine (12-15 months) | Pre-Booster GMC (µg/mL) | Post-Booster GMC (µg/mL) | Reference |
|------------------------------|--------------------------------|-------------------------|--------------------------|-----------|
| PRP-OMPC                     | PRP-OMPC                       | 0.593                   | 7.46                     | [13]      |
| PRP-OMPC                     | HbOC                           | 0.449                   | 29.5                     | [13]      |

## Experimental Protocols

### Study Design and Subject Enrollment

A common study design for evaluating Hib vaccine immunogenicity is a multicenter, randomized clinical trial.[6]

- Participants: Healthy infants are recruited, typically from private pediatric practices.[6] Inclusion criteria often specify an age range (e.g., 2-6 months) and the absence of prior Hib

vaccination.[14][15] Exclusion criteria may include acute febrile illness, major congenital defects, known immunodeficiency, or recent administration of blood products or immunosuppressive drugs.[15]

- Randomization: Subjects are randomly assigned to receive one of the study vaccines.[6][16] In some studies, a saline placebo is used as a control.[16]
- Blinding: Studies are often double-blinded, where neither the investigators nor the participants' guardians know which vaccine is being administered.[17]

## Vaccination Schedule

The vaccination schedule varies depending on the specific vaccine and the study protocol.

- Primary Series:
  - Three-dose series: Infants are vaccinated at approximately 2, 4, and 6 months of age.[5][6][12]
  - Two-dose series (for PRP-OMP): Infants are vaccinated at 2 and 4 months of age.[9][13]
- Booster Dose: A booster dose is typically administered between 12 and 18 months of age.[2][8][13]

## Blood Sample Collection

Blood samples are collected to measure the antibody response to the vaccine.

- Timing:
  - A baseline blood sample is often taken before the first vaccination.
  - Subsequent samples are collected 4-6 weeks after the completion of the primary vaccination series.[9]
  - For booster studies, blood is drawn immediately before and one month after the booster dose.

## Immunological Assays

The concentration of anti-PRP antibodies in serum is the primary endpoint for immunogenicity studies.

- Enzyme-Linked Immunosorbent Assay (ELISA): A common method for quantifying anti-PRP antibodies is the ELISA, as described by Phipps et al.[9] This assay measures the amount of specific IgG antibodies against the Hib PRP antigen.
- Radioactive Antigen-Binding Assay: This is another method used to measure Hib antibody concentrations.[13]

## Safety and Reactogenicity Assessment

The safety of the vaccine is monitored throughout the study.

- Data Collection: Parents or guardians are often provided with diary cards to record any local (e.g., redness, swelling, pain at the injection site) and systemic (e.g., fever, irritability, drowsiness) reactions for a set period (e.g., 7 days) after each vaccination.[18]
- Adverse Events: All adverse events, whether solicited or spontaneously reported, are documented and evaluated for their potential relationship to the vaccination.

## Visualizations

### Mechanism of Action: T-Cell Dependent Immune Response to Hib Conjugate Vaccine



[Click to download full resolution via product page](#)

Caption: T-cell dependent immune response to a Hib conjugate vaccine.

## Experimental Workflow for a Three-Dose Primary Infant Series Immunogenicity Study

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Hib vaccine immunogenicity study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Hib vaccine | Research Starters | EBSCO Research [ebsco.com]
- 2. Haemophilus b conjugate vaccine (intramuscular route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. About Hib Vaccine (Haemophilus Influenzae Type b Vaccine) | CDC [cdc.gov]
- 4. Hib vaccine - Wikipedia [en.wikipedia.org]
- 5. Three-dose vaccination of infants under 8 months of age with a conjugate Haemophilus influenzae type B vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the immunogenicity of three Haemophilus influenzae type b conjugate vaccines in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-PRP antibody levels after a primary series of PRP-OMP and persistence of antibody titres following primary and booster doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenicity of Haemophilus influenzae Type b Protein Conjugate Vaccines in Very Low Birth Weight Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunogenicity and safety of Haemophilus influenzae type b conjugate vaccine (HibTITER) and a combination vaccine of diphtheria, tetanus, pertussis and HibTITER (TETRAMUNE) in two-month-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody response of Navajo children primed with PRP-OMP vaccine to booster doses of PRP-OMP vs. HbOC vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HibTITER (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Safety and immunogenicity of Haemophilus influenzae type b polysaccharide-diphtheria toxoid conjugate vaccine (PRP-D) in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interchangeability of Conjugated Haemophilus influenzae Type b Vaccines in Infants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. A combined liquid Hib (PRP-OMP), hepatitis B, diphtheria, tetanus and whole-cell pertussis vaccine: uncontrolled preliminary clinical trial of immunogenicity and reactogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: HibTITER Immunogenicity in Infants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179839#hbtiter-immunogenicity-studies-in-infants]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)